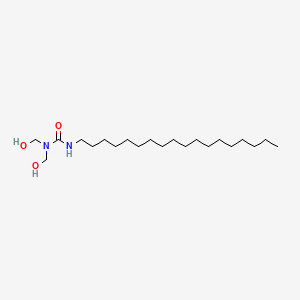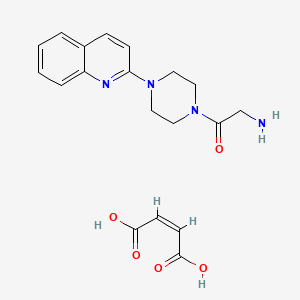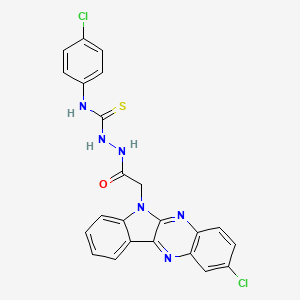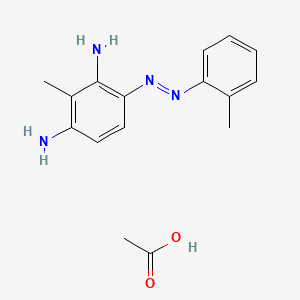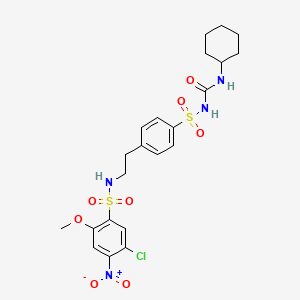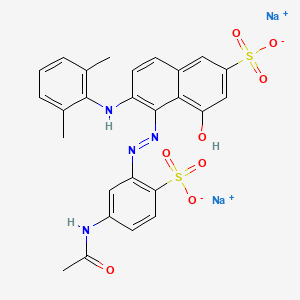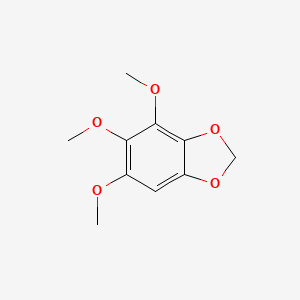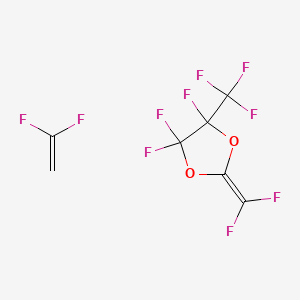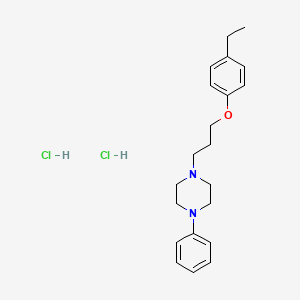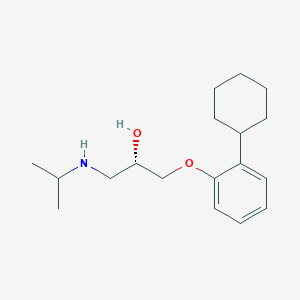
Exaprolol, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Exaprolol, (S)-, involves the reaction of 2-cyclohexylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of Exaprolol, (S)-, follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Exaprolol, (S)-, undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Exaprolol, (S)-, each with potentially different pharmacological properties .
Aplicaciones Científicas De Investigación
Exaprolol, (S)-, has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of beta-adrenoceptor antagonists and their chemical properties.
Biology: Employed in research on cellular signaling pathways involving beta-adrenoceptors.
Medicine: Investigated for its therapeutic potential in treating cardiovascular diseases, particularly in managing arrhythmias and hypertension.
Industry: Utilized in the development of new beta-blocker drugs and in the study of drug-receptor interactions
Mecanismo De Acción
Exaprolol, (S)-, exerts its effects by blocking beta-adrenoceptors, which are G protein-coupled receptors involved in the regulation of heart rate and myocardial contractility. By inhibiting these receptors, Exaprolol, (S)-, reduces the effects of catecholamines like adrenaline and noradrenaline, leading to decreased heart rate and myocardial oxygen demand. This mechanism is particularly beneficial in managing conditions such as ischemic heart disease and arrhythmias .
Comparación Con Compuestos Similares
Similar Compounds
Atenolol: Another beta-adrenoceptor antagonist, but with different pharmacokinetic properties.
Metoprolol: Similar in function but differs in its selectivity for beta-1 receptors.
Propranolol: A non-selective beta-blocker with additional membrane-stabilizing effects
Uniqueness of Exaprolol, (S)-
Exaprolol, (S)-, is unique due to its specific chemical structure, which provides a balance between lipophilicity and hydrophilicity, allowing it to effectively interact with beta-adrenoceptors while minimizing side effects. Its non-selective nature also makes it versatile in treating various cardiovascular conditions .
Propiedades
Número CAS |
101312-74-7 |
|---|---|
Fórmula molecular |
C18H29NO2 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
(2S)-1-(2-cyclohexylphenoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C18H29NO2/c1-14(2)19-12-16(20)13-21-18-11-7-6-10-17(18)15-8-4-3-5-9-15/h6-7,10-11,14-16,19-20H,3-5,8-9,12-13H2,1-2H3/t16-/m0/s1 |
Clave InChI |
ABXHHEZNIJUQFM-INIZCTEOSA-N |
SMILES isomérico |
CC(C)NC[C@@H](COC1=CC=CC=C1C2CCCCC2)O |
SMILES canónico |
CC(C)NCC(COC1=CC=CC=C1C2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


